molecular formula C12H13N3O2S B4879788 N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 62236-01-5

N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B4879788
CAS RN: 62236-01-5
M. Wt: 263.32 g/mol
InChI Key: TYZWEONFZGQVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, also known as APDTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. APDTA belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to be mediated through its interaction with various molecular targets in the body. N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function and memory. N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. In addition, N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its high yield and purity, which makes it easy to obtain for research purposes. In addition, N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied, and its potential applications and mechanism of action are well understood. However, one of the limitations of using N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are numerous future directions for the study of N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail, including its interaction with molecular targets in the body. Additionally, future studies could focus on optimizing the synthesis method for N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide to improve its yield and purity. Finally, more research could be done on the potential toxicity of N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and its effects on the environment.

Scientific Research Applications

N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

properties

IUPAC Name

N-(3-acetyl-2-phenyl-2H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(16)13-12-14-15(9(2)17)11(18-12)10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZWEONFZGQVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369621
Record name ST093069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

CAS RN

62236-01-5
Record name ST093069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
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N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

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